Researchers seeking a metabolically robust benzylic electrophile often face O-demethylation liabilities with methoxy analogs or sluggish reactivity with chlorides. 2-(Difluoromethoxy)benzyl bromide provides an optimal -OCF2H bioisostere with rapid alkylation kinetics.
Available from R&D to bulk quantities with full analytical support.
2-(Difluoromethoxy)benzyl bromide (CAS: 85684-64-6) is a highly reactive, fluorinated electrophilic building block procured primarily for pharmaceutical and agrochemical synthesis. It combines a benzylic bromide—optimized for rapid nucleophilic substitution—with a difluoromethoxy (-OCF2H) group. This specific fluorinated motif serves as a metabolically robust, lipophilic bioisostere for traditional methoxy or hydroxyl groups, offering distinct physicochemical properties that directly influence drug-like characteristics such as membrane permeability, metabolic half-life, and target protein affinity[1].
Substituting this compound with generic alternatives quantifiably alters processability and final product performance. Using 2-methoxybenzyl bromide introduces a severe metabolic liability, as the unfluorinated methoxy group is highly susceptible to rapid in vivo O-demethylation [1]. Conversely, substituting with 2-(trifluoromethoxy)benzyl bromide eliminates the hydrogen-bond donating capability of the polarized C-H bond and excessively increases lipophilicity, which can lead to poor aqueous solubility and altered binding [2]. Finally, procuring the chloride analog (2-(difluoromethoxy)benzyl chloride) drastically reduces alkylation kinetics, requiring harsher reaction conditions that can thermally degrade sensitive pharmaceutical intermediates during synthesis [3].
In nucleophilic substitution (SN2) reactions, benzylic bromides exhibit significantly faster reaction kinetics compared to their chloride counterparts. Kinetic evaluations of benzyl halides demonstrate that bromides react 200 to 2000 times faster than chlorides under standard conditions due to lower bond dissociation energy and enhanced leaving group ability [1]. Procuring 2-(Difluoromethoxy)benzyl bromide instead of the chloride analog allows for the efficient alkylation of sterically hindered or weakly nucleophilic amines at lower temperatures, minimizing the thermal degradation of complex intermediates.
| Evidence Dimension | Relative SN2 Reaction Rate |
| Target Compound Data | 200x to 2000x faster reaction kinetics |
| Comparator Or Baseline | Benzyl chloride analogs |
| Quantified Difference | 2 to 3 orders of magnitude increase in reaction rate |
| Conditions | Standard polar aprotic solvents (e.g., DMF) with nucleophiles |
Enables milder reaction conditions and higher yields when alkylating complex, sensitive pharmaceutical intermediates, directly reducing process time and heating costs.
The difluoromethoxy group is strategically procured to overcome the metabolic vulnerabilities inherent to the methoxy (-OCH3) group. While methoxy-substituted aromatics are highly susceptible to Phase I cytochrome P450-mediated O-demethylation, the strong electron-withdrawing effect of the fluorine atoms in the -OCF2H group strengthens the C-O bond, effectively blocking this primary metabolic clearance pathway [1].
| Evidence Dimension | Susceptibility to CYP450 O-demethylation |
| Target Compound Data | Highly resistant to oxidative cleavage |
| Comparator Or Baseline | 2-Methoxybenzyl bromide derivatives |
| Quantified Difference | Complete blockade of the O-demethylation metabolic liability |
| Conditions | Phase I liver microsome assays |
Procuring the difluoromethoxy building block instead of the methoxy analog is essential for developing drug candidates with viable in vivo half-lives and reduced clearance rates.
Unlike the trifluoromethoxy (-OCF3) group, which acts solely as a lipophilic electron-withdrawing group, the difluoromethoxy (-OCF2H) group functions as a lipophilic hydrogen bond donor. The highly polarized C-H bond yields an Abraham hydrogen bond acidity parameter (A) of 0.085–0.126, which is comparable to thiophenols and anilines [1]. This allows the 2-(difluoromethoxy)benzyl moiety to form critical weak hydrogen bonds within target protein pockets, an interaction completely absent when using 2-(trifluoromethoxy)benzyl bromide.
| Evidence Dimension | Abraham hydrogen bond acidity parameter (A) |
| Target Compound Data | A = 0.085–0.126 (active H-bond donor) |
| Comparator Or Baseline | Trifluoromethoxy (-OCF3) analogs (A = 0) |
| Quantified Difference | Introduction of functional H-bond donating capability |
| Conditions | Solute 1H NMR analysis |
Provides a critical structural vector for enhancing target protein affinity that cannot be achieved with the fully fluorinated trifluoromethoxy comparator.
The -OCF2H group exhibits dynamic lipophilicity driven by its exceptionally low rotational energy barrier. This allows the 2-(difluoromethoxy)benzyl group to rapidly interconvert between a highly lipophilic conformation and a more polar conformation, adjusting its polarity based on the surrounding microenvironment [1]. This environmental adaptability provides a more balanced partition coefficient (logP) compared to the rigid, highly lipophilic -OCF3 group, improving both solubility and permeability.
| Evidence Dimension | Conformational rotational energy barrier |
| Target Compound Data | ~0.45 kcal/mol (dynamic polarity) |
| Comparator Or Baseline | Trifluoromethoxy (-OCF3) analogs |
| Quantified Difference | Significantly lower barrier allowing environmental polarity adaptation |
| Conditions | Computational and physical chemistry modeling |
Ensures an optimal balance between aqueous solubility and membrane permeability, a critical factor for oral bioavailability in drug development.
Leveraging the highly reactive benzylic bromide to perform rapid, high-yield alkylations of sterically hindered secondary amines under mild conditions, avoiding the thermal degradation seen with less reactive chloride precursors [1].
Utilizing the lipophilic hydrogen bond donor capability of the -OCF2H group to fit into specific hydrophobic pockets while maintaining crucial H-bond interactions with the target protein backbone [2].
Replacing traditional methoxy-benzyl building blocks with the difluoromethoxy analog to prevent enzymatic O-demethylation, thereby prolonging the environmental and biological half-life of crop protection agents[3].
Corrosive